molecular formula C17H22ClN5 B5507222 4-chloro-N-(4-isopropylphenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-amine

4-chloro-N-(4-isopropylphenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-amine

Cat. No. B5507222
M. Wt: 331.8 g/mol
InChI Key: NLDDPPFUBNNSLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-chloro-N-(4-isopropylphenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-amine and similar triazine derivatives typically involves one-pot, multi-component reactions. A notable method involves the reaction of cyanamide, aromatic aldehydes, and an amine (such as piperidine) under microwave irradiation conditions. This process benefits from its efficiency and the ability to produce compounds under neat conditions without the need for solvents, highlighting its green chemistry aspect. The structure of the synthesized compounds is confirmed through various spectroscopic methods including 1H-NMR, 13C-NMR, and mass spectrometry, and in some cases, X-ray diffraction (Sadek et al., 2023).

Molecular Structure Analysis

Investigations into the molecular structure of s-triazine derivatives incorporating various moieties such as pyrazole, piperidine, and aniline have been conducted. These studies utilize X-ray crystallography combined with Hirshfeld and DFT calculations to analyze intermolecular interactions and molecular packing. For example, the study of certain s-triazine derivatives revealed that H...H, N...H, and H...C contacts dominate their molecular interactions, indicating the significance of these contacts in the compound's stability and properties (Shawish et al., 2021).

Chemical Reactions and Properties

Triazine derivatives are known for their reactivity with various nucleophiles, including nitrogen, oxygen, and sulfur nucleophiles, in acidic mediums. This reactivity leads to the formation of products capable of further reactions, such as with cellulose in alkaline mediums, showcasing the versatility of triazine compounds in chemical synthesis and modifications (Renfrew, Phillips, & Bates, 2003).

Physical Properties Analysis

Triazine derivatives' physical properties, including thermal stability, are of interest in materials science. For instance, a blend of polypropylene with specific triazine compounds exhibits excellent anti-thermal oxidative performance, highlighting the potential of these compounds in enhancing the thermal stability of polymers (Ya & Cui, 2001).

Chemical Properties Analysis

The chemical properties of triazine derivatives, such as their potential in the formation of amides and esters, are noteworthy. The use of specific triazine compounds as condensing agents demonstrates their efficiency in forming these essential chemical groups, indicating the broad utility of triazine derivatives in organic synthesis and industrial chemistry (Kunishima et al., 1999).

Scientific Research Applications

Thermal and Oxidative Stability in Polymers Compounds similar to 4-chloro-N-(4-isopropylphenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-amine have been studied for their role in enhancing the thermal and oxidative stability of polymers. Research indicates that such compounds, when blended with polymers like polypropylene, exhibit excellent anti-thermal oxidative performance (Feng Ya & Cui Yong, 2001).

Antihypertensive Agents Some derivatives of 1,2,4-triazine, which shares a structural similarity with the compound , have been investigated for their potential as antihypertensive agents. These compounds have shown promising results in reducing blood pressure in animal studies (Meyer et al., 1989).

Crystal Structure Analysis The crystal structure analysis of triazine derivatives provides insights into their molecular configurations, which is crucial in understanding their chemical properties and potential applications in various fields (Jeon et al., 2014).

Antitumor Activity Some 1,2,4-triazine derivatives have been synthesized and evaluated for their potential anticancer activities, particularly against breast cancer cells. This indicates a potential research avenue for 4-chloro-N-(4-isopropylphenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-amine in the field of cancer treatment (Yurttaş et al., 2014)

Chemical Synthesis and Modification The compound's structure lends itself to a variety of chemical modifications, making it a valuable precursor in the synthesis of various chemically modified derivatives. These derivatives can be tailored for specific applications, ranging from polymer science to medicinal chemistry (Kim & Kim, 1996).

Pharmacological Properties Research into similar triazine derivatives indicates a range of pharmacological properties, including antiemetic, tranquilizing, analgesic, and antiserotonin effects. This suggests potential pharmaceutical applications for 4-chloro-N-(4-isopropylphenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-amine (Mattioda et al., 1975).

properties

IUPAC Name

4-chloro-6-piperidin-1-yl-N-(4-propan-2-ylphenyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5/c1-12(2)13-6-8-14(9-7-13)19-16-20-15(18)21-17(22-16)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDDPPFUBNNSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazin-2-amine

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